molecular formula C18H23N3O3 B5640311 8-[(2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidin-6-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione

8-[(2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidin-6-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione

Cat. No. B5640311
M. Wt: 329.4 g/mol
InChI Key: QCXALDDPXQKPRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related azaspiro[4.5]decane derivatives involves multi-step chemical processes. For example, a protocol for the synthesis of buspirone hydrochloride, a compound with a similar structural framework, achieved a 51.8% overall yield through a one-pot procedure involving chlorination and cyclization condensation reactions, starting from diethanolamine as the initial material. This process highlights the complexity and efficiency of synthesizing azaspiro[4.5]decane derivatives under mild reaction conditions (Hu Luo et al., 2011).

Molecular Structure Analysis

The molecular structure of azaspiro[4.5]decane derivatives has been elucidated using various spectroscopic methods, including IR, ^1H, and ^13C NMR spectroscopy, and mass spectrometry. Studies on compounds such as 8,10-dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane have confirmed structures and provided insight into the spatial arrangement of atoms within these molecules (B. F. Kukharev, 1995).

Chemical Reactions and Properties

Azaspiro[4.5]decane derivatives undergo various chemical reactions, including enantioselective microbial reductions and modifications through the Mannich reaction, demonstrating their versatility in chemical synthesis and the potential for generating diverse derivatives with specific properties. For instance, enantioselective microbial reduction has been used to produce specific enantiomers of these compounds, showing the potential for targeted synthesis of active pharmaceutical ingredients (Ramesh N. Patel et al., 2005).

Physical Properties Analysis

The physical properties of azaspiro[4.5]decane derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. The crystalline structures of enantiomers of related compounds have been determined by X-ray diffraction, providing detailed information on the molecular geometry and intermolecular interactions that influence their physical properties (E. Żesławska et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are defined by the functional groups present in the azaspiro[4.5]decane derivatives. Studies have shown enhanced reactivity in specific reactions, such as the Castagnoli-Cushman reaction, indicating a broad substrate scope and potential for creating complex molecules with desired functionalities (A. Rashevskii et al., 2020).

properties

IUPAC Name

8-[(2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidin-6-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-11-14-7-13(24-17(14)20-12(2)19-11)10-21-15(22)8-18(9-16(21)23)5-3-4-6-18/h13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXALDDPXQKPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC2=NC(=N1)C)CN3C(=O)CC4(CCCC4)CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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